molecular formula C16H18ClN3O3 B2815284 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034462-44-5

2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2815284
CAS RN: 2034462-44-5
M. Wt: 335.79
InChI Key: XDQNVNNWAFUSMP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves complex chemical reactions aimed at introducing specific functional groups that impart desired properties or biological activities. For instance, Nayak et al. (2013) describe the S-alkylation of a diphenylmethyl-oxadiazole compound, a process that could be analogous to the synthesis of compounds like 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, highlighting the importance of precise synthetic routes in creating novel molecules for further study (Nayak et al., 2013).

Crystal Structure Analysis

Understanding the crystal structures of synthesized compounds is crucial for determining their potential applications, particularly in material science and drug design. The study of crystal structures, as demonstrated by Narayana et al. (2016), involves analyzing the intermolecular interactions and packing within the crystal lattice, which could influence the physical properties and reactivity of compounds (Narayana et al., 2016).

Biological Activity

Compounds with oxadiazole and acetamide groups have been explored for their biological activities, including antibacterial, antioxidant, and enzyme inhibition effects. Chkirate et al. (2019) discuss the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity, suggesting that similar structures could possess valuable therapeutic properties (Chkirate et al., 2019). Additionally, compounds with acetamide groups have been evaluated for their potential in inhibiting enzymes like α-glucosidase, as reported by Iftikhar et al. (2019), indicating their relevance in the development of new drugs for treating diseases like diabetes (Iftikhar et al., 2019).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQNVNNWAFUSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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